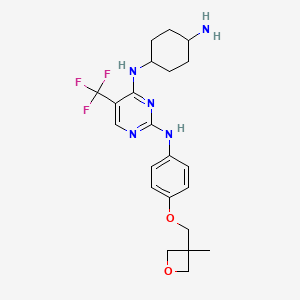
Flt3-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3-IN-23 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations in FLT3 are commonly associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-23 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and organometallic compounds.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Flt3-IN-23 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides and organometallic reagents are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Flt3-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the FLT3 receptor and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms underlying FLT3 mutations and their impact on cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating acute myeloid leukemia and other hematological malignancies.
Industry: Utilized in the development of new FLT3 inhibitors and related compounds for pharmaceutical applications .
Mécanisme D'action
Flt3-IN-23 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways .
Comparaison Avec Des Composés Similaires
Flt3-IN-23 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target the FLT3 receptor, this compound is unique in its specific binding affinity and selectivity for certain FLT3 mutations. This makes it a valuable tool for studying specific aspects of FLT3 signaling and for developing targeted therapies .
List of Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor with a broader spectrum of activity.
Quizartinib: A potent FLT3 inhibitor approved in Japan for the treatment of AML .
Propriétés
Formule moléculaire |
C22H28F3N5O2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
4-N-(4-aminocyclohexyl)-2-N-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30) |
Clé InChI |
VPEDGTIAOONCJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


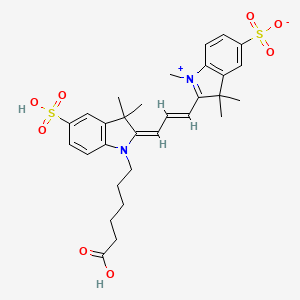
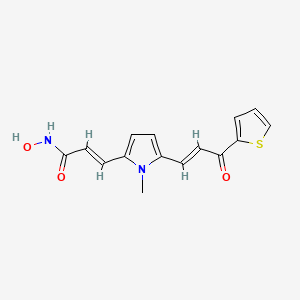
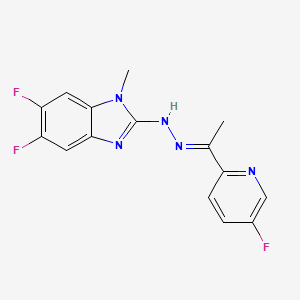
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
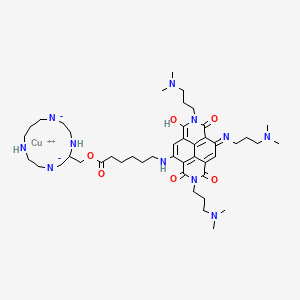
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
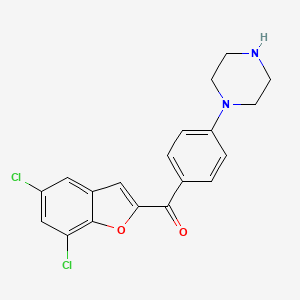

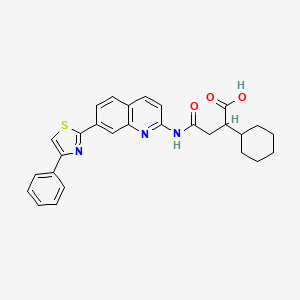

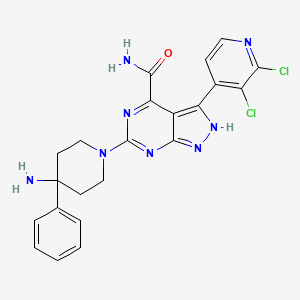


![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
